Ethyl 1-trityl-1H-imidazole-4-carboxylate
Overview
Description
Ethyl 1-trityl-1H-imidazole-4-carboxylate is a compound with the molecular formula C25H22N2O2 . It is a ring-substituted-1H-imidazole-4-carboxylic acid derivative .
Synthesis Analysis
4-Imidazolecarboxylic acid (ICA) was used in the synthesis of triphenymethyl-protected 4-imidazole carboxylic acid (trityl-ImCOOH) which is employed to functionalize poly (propylene imine) dendrimers .Molecular Structure Analysis
The molecular structure of Ethyl 1-trityl-1H-imidazole-4-carboxylate consists of an imidazole ring substituted with a trityl group and an ethyl ester . The molecular weight is 382.5 g/mol .Physical And Chemical Properties Analysis
Ethyl 1-trityl-1H-imidazole-4-carboxylate has a molecular weight of 382.5 g/mol, a XLogP3-AA of 5.3, and a topological polar surface area of 44.1 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 7 rotatable bonds .Scientific Research Applications
- Summary of the Application: Imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications . They are used in the total synthesis of a range of imidazol-4-one containing natural products .
- Methods of Application or Experimental Procedures: The preparation of imidazol-4-ones involves a number of unique methodologies that have been developed over the years . These methodologies can be used to produce three C5-substitution patterns .
- Results or Outcomes: The synthesis of imidazol-4-ones has been successfully applied towards the total synthesis of a range of imidazol-4-one containing natural products .
Safety And Hazards
properties
IUPAC Name |
ethyl 1-tritylimidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-2-29-24(28)23-18-27(19-26-23)25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDKACKOPKUCBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347129 | |
Record name | Ethyl 1-trityl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-trityl-1H-imidazole-4-carboxylate | |
CAS RN |
53525-60-3 | |
Record name | Ethyl 1-trityl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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